molecular formula C11H17F3N2O3 B1450175 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate CAS No. 1914148-54-1

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Cat. No.: B1450175
CAS No.: 1914148-54-1
M. Wt: 282.26 g/mol
InChI Key: UNPHVIAXUMVJHN-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides the compound with distinct chemical properties, making it an interesting subject for scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . These interactions are crucial for the regulation of gene expression, RNA stability, and other cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the m6A/A level of polyadenylated RNA in acute myeloid leukemia and prostate cancer cell lines . This modulation can lead to changes in cell proliferation, migration, and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the METTL3 enzyme, thereby reducing the methylation of RNA and altering the expression of genes involved in various cellular processes . This inhibition is achieved through specific binding interactions with the active site of the enzyme, leading to a decrease in its catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of RNA methylation and subsequent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RNA methylation without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to RNA methylation and gene expression regulation. It interacts with enzymes such as METTL3 and METTL14, which are key players in the m6A RNA modification pathway . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding partners.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with RNA and RNA-modifying enzymes . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic conditions to form the spirocyclic core. The trifluoroacetate group is then introduced through a reaction with trifluoroacetic anhydride or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.

    3,9-Diazaspiro[5.5]undecan-2-one: The parent compound without the trifluoroacetate group.

Uniqueness

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPHVIAXUMVJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 3
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 4
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 5
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 6
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

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